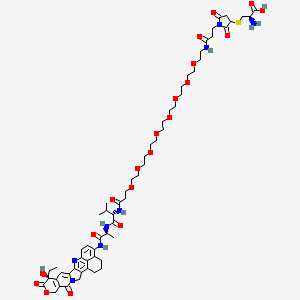
Pentacosanoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentacosanoyl-CoA is synthesized from pentacosanoic acid through a series of enzymatic reactions. The synthesis involves the activation of pentacosanoic acid by Coenzyme A, forming this compound. This process typically requires the presence of ATP, Coenzyme A, and specific enzymes such as acyl-CoA synthetase .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of the compound from biological sources or through chemical synthesis. The process includes the use of advanced techniques such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Pentacosanoyl-CoA undergoes various chemical reactions, including:
Oxidation: Involves the conversion of this compound to other oxidized forms.
Reduction: Reduction reactions can convert this compound to reduced forms.
Substitution: Substitution reactions involve the replacement of specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and specific enzymes that facilitate the reactions under controlled conditions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which play significant roles in cellular metabolism and other biological processes .
Scientific Research Applications
Pentacosanoyl-CoA has a wide range of scientific research applications, including:
Mechanism of Action
Pentacosanoyl-CoA exerts its effects through its role as a fatty acyl-CoA. It acts as a substrate for various enzymes involved in lipid metabolism, facilitating the biosynthesis and recycling of complex lipids. The molecular targets and pathways involved include enzymes like AGPAT11 and pathways related to energy metabolism and gene regulation .
Comparison with Similar Compounds
Similar Compounds
- Palmitoyl-CoA (16:0 Coenzyme A)
- Stearoyl-CoA (18:0 Coenzyme A)
- Arachidoyl-CoA (20:0 Coenzyme A)
- Behenoyl-CoA (22:0 Coenzyme A)
- Lignoceroyl-CoA (24:0 Coenzyme A)
Uniqueness
Pentacosanoyl-CoA is unique due to its longer carbon chain length (25 carbons) compared to other fatty acyl-CoAs. This longer chain length influences its role in cellular processes and its interaction with specific enzymes and pathways .
Properties
Molecular Formula |
C46H84N7O17P3S |
|---|---|
Molecular Weight |
1132.2 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] pentacosanethioate |
InChI |
InChI=1S/C46H84N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-37(55)74-30-29-48-36(54)27-28-49-44(58)41(57)46(2,3)32-67-73(64,65)70-72(62,63)66-31-35-40(69-71(59,60)61)39(56)45(68-35)53-34-52-38-42(47)50-33-51-43(38)53/h33-35,39-41,45,56-57H,4-32H2,1-3H3,(H,48,54)(H,49,58)(H,62,63)(H,64,65)(H2,47,50,51)(H2,59,60,61)/t35-,39+,40?,41+,45-/m1/s1 |
InChI Key |
OOYYVSZGLPEVRI-HQDNRMPVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


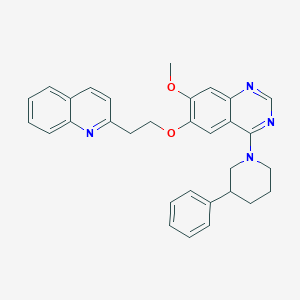
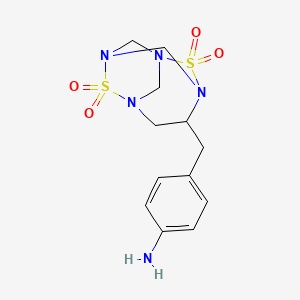
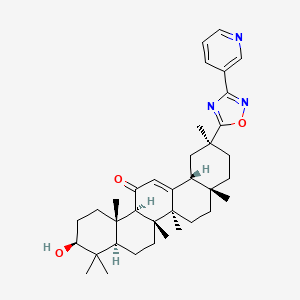
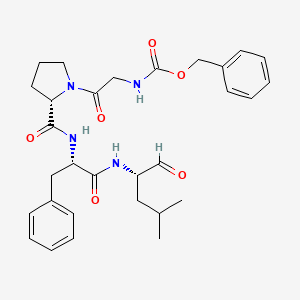
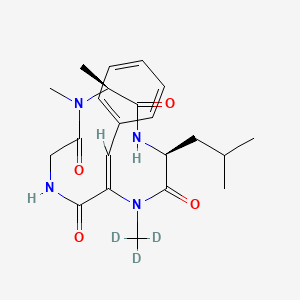
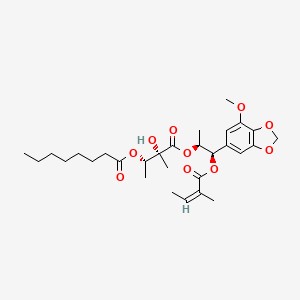
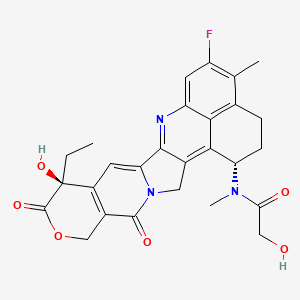
![1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone](/img/structure/B12375863.png)
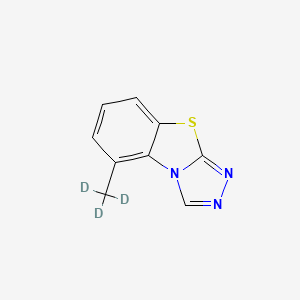
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12375868.png)

![Exatecan-amide-bicyclo[1.1.1]pentan-1-ol](/img/structure/B12375881.png)
![6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12375890.png)
